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4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1252745
CAS No.: 20364-31-2
M. Wt: 161.24 g/mol
InChI Key: WDLBKPHWHMIYNG-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroquinoline Scaffold in Chemical Sciences

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework, which consists of a benzene (B151609) ring fused to a piperidine (B6355638) ring, is a prominent structural motif in a wide array of chemical entities. tandfonline.comnih.gov Its prevalence and versatile biological activities have established it as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org

The tetrahydroquinoline core is a fundamental building block in numerous natural products, particularly in the large family of alkaloids. tandfonline.comnih.govtandfonline.com These naturally occurring compounds are biosynthesized through diverse pathways, leading to a wide spectrum of complex molecular architectures and biological functions. tandfonline.comnih.govtandfonline.com Examples of bioactive natural products containing the tetrahydroquinoline moiety include the antiviral and antifungal agent virantmycin, the schistosomicide oxamniquine, and the antiarrhythmic drug nicainoprol. nih.gov The presence of this scaffold in nature hints at its inherent biological activity, which has been honed through evolution for purposes such as chemical defense. tandfonline.com

The structural and functional properties of the tetrahydroquinoline scaffold have rendered it a valuable component in the development of both pharmaceuticals and agrochemicals. nih.gov Its derivatives have been investigated for a vast range of therapeutic applications, including the treatment of cancer, infectious diseases, and neurological disorders. tandfonline.comresearchgate.netnih.gov In the agrochemical sector, certain tetrahydroquinoline derivatives have been patented for their potential use as pesticides, highlighting the scaffold's versatility beyond medicine. nih.gov

The tetrahydroquinoline scaffold continues to be a focal point in modern drug discovery and design. nih.govacs.org Its synthetic accessibility and the ease with which its structure can be modified allow chemists to create large libraries of derivatives for screening against various biological targets. nih.gov This has led to the identification of tetrahydroquinoline-based compounds with a multitude of pharmacological activities.

Researchers are actively exploring tetrahydroquinoline derivatives as potential treatments for a wide range of conditions. These include:

Anticancer agents researchgate.netnih.goveurekaselect.com

Analgesics nih.gov

Anticonvulsants nih.gov

Antidepressants nih.gov

Antipsychotics nih.gov

Antihypertensives nih.gov

Antiarrhythmics nih.gov

Antiallergenics nih.gov

Antimalarials nih.gov

Antifungals nih.gov

Anti-Chagas disease agents nih.gov

Antiosteoporotics nih.gov

Immunosuppressants nih.gov

The development of novel synthetic methodologies, such as domino reactions and asymmetric hydrogenation, has further expanded the ability to create structurally diverse and stereochemically complex tetrahydroquinolines. nih.govwikipedia.org These advanced synthetic strategies are crucial for fine-tuning the pharmacological profiles of new drug candidates. For instance, studies have focused on designing tetrahydroquinoline derivatives that can act as inhibitors for specific enzymes, such as lysine-specific demethylase 1 (LSD1), which is a significant target in cancer therapy. mdpi.com The investigation of these derivatives often involves computational methods like 3D-QSAR modeling to understand structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com

Academic Interest in the 4,4-Dimethyl Substitution Pattern of 1,2,3,4-tetrahydroquinoline

While the broader tetrahydroquinoline scaffold is widely studied, the specific 4,4-dimethyl substitution pattern has also garnered academic attention. This interest is often driven by the desire to understand how the introduction of gem-dimethyl groups at the C4 position influences the molecule's conformation, physicochemical properties, and biological activity.

The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline has been reported, for example, through the reduction of 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline using a reducing agent like lithium aluminum hydride. prepchem.com The presence of the dimethyl groups can impart specific steric and electronic effects, which can be exploited in the design of new molecules with tailored properties.

The table below provides some of the key chemical properties of this compound.

PropertyValueSource
Molecular Formula C11H15N nih.govsynquestlabs.com
Molecular Weight 161.24 g/mol nih.gov
CAS Number 20364-31-2 nih.govsynquestlabs.com
Purity 96% synquestlabs.com

Research into derivatives of this compound includes the synthesis of compounds like 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, indicating an interest in using this substituted scaffold as a building block for more complex molecules with potential biological applications. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B1252745 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 20364-31-2

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLBKPHWHMIYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529293
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20364-31-2
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20364-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization and Spectroscopic Analysis of 4,4 Dimethyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules like 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively. Advanced 2D NMR experiments further resolve complex structural details by revealing through-bond and through-space correlations.

¹H NMR Applications for Proton Assignment and Structure Confirmation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the proton signals can be assigned based on their expected chemical shifts, multiplicities (splitting patterns), and integration values.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm). The protons on the saturated heterocyclic ring (at C2 and C3) and the methyl groups at C4 are more shielded and thus appear in the upfield region. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The expected assignments for the key protons are detailed in the table below. The gem-dimethyl groups at the C4 position result in a characteristic singlet signal integrating to six protons. The methylene (B1212753) protons at C2 and C3 are adjacent and would typically appear as triplets due to coupling with each other, assuming free rotation.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (4x) 6.5 - 7.2 Multiplet 4H
N-H 3.5 - 4.5 Broad Singlet 1H
C2-H₂ ~3.3 Triplet 2H
C3-H₂ ~1.8 Triplet 2H

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Applications for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment (e.g., aromatic, aliphatic, quaternary). The spectrum of this compound is expected to show nine distinct signals, corresponding to its nine unique carbon environments (four aromatic CH, two aromatic quaternary carbons, one aliphatic CH₂, one aliphatic C(CH₃)₂, and the two methyl carbons).

The carbons of the aromatic ring resonate at lower field (δ 115-150 ppm) compared to the aliphatic carbons of the saturated ring (δ 20-50 ppm). The quaternary carbon at C4, bonded to two methyl groups, will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C4a, C8a) 144, 122
Aromatic C-H (C5, C6, C7, C8) 128, 126, 117, 114
C2 43
C3 39
C4 33

Note: Data is predicted and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Determination

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguous assignment and confirmation of complex structures. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the C2-H₂ and C3-H₂ protons, confirming their adjacency in the heterocyclic ring. It would also reveal the coupling network among the four distinct aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch An HSQC spectrum would definitively link each proton signal (e.g., C2-H₂, C3-H₂, methyl protons) to its corresponding carbon signal (C2, C3, and the methyl carbons), greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.ch This is particularly useful for identifying quaternary carbons. For instance, the protons of the gem-dimethyl groups (C4-CH₃) would show correlations to the quaternary C4 carbon and the C3 methylene carbon. The C2 protons would show a correlation to the aromatic quaternary carbon C8a, confirming the ring fusion.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY can provide information about the conformation and stereochemistry of a molecule. In this case, it could confirm the spatial proximity of the C8 aromatic proton to the N-H proton and the C2 methylene protons to the C3 methylene protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. The molecular formula for this compound is C₁₁H₁₅N.

The calculated exact mass for the neutral molecule is 161.120449483 Da. nih.gov In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion.

Calculated m/z for [C₁₁H₁₆N]⁺: 162.12827

Expected HRMS Result: An experimental m/z value extremely close to the calculated value would confirm the elemental composition of C₁₁H₁₅N.

Analysis of Fragmentation Patterns for Structural Insights

In mass spectrometry, after the initial ionization, the molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. libretexts.org

For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 161. Key fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the C4 position. This is a favorable cleavage as it results in a stable tertiary carbocation stabilized by the adjacent nitrogen atom.

[M]⁺ → [M - CH₃]⁺ + •CH₃

m/z 161 → m/z 146

This fragment at m/z 146 is expected to be a major peak in the mass spectrum. Other fragments may arise from the cleavage of the heterocyclic ring, providing further confirmation of the tetrahydroquinoline core structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. libretexts.org By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a compound and to probe its interactions with other molecules or surfaces.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a secondary amine, it exhibits a characteristic N-H stretching vibration. orgchemboulder.com The molecule also contains an aromatic benzene ring and a saturated heterocyclic ring, each with distinct C-H and C-C vibrations, as well as a gem-dimethyl group.

A detailed vibrational analysis, supported by density functional theory (DFT) calculations on related structures like 6-methyl-1,2,3,4-tetrahydroquinoline, allows for the assignment of these bands. nih.gov The key vibrational modes for this compound include:

N-H Stretching: A single, typically weak to medium, sharp absorption band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine (N-H) group. orgchemboulder.comlibretexts.org This is a key indicator of the tetrahydroquinoline ring system.

Aromatic C-H Stretching: The C-H bonds on the benzene ring give rise to stretching vibrations typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net

Aliphatic C-H Stretching: The C-H bonds of the methylene (-CH₂-) and gem-dimethyl (-C(CH₃)₂) groups in the saturated portion of the molecule produce strong absorption bands in the 2960-2850 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. iosrjournals.org

N-H Bending: An in-plane bending (scissoring) vibration for the N-H group is expected, though its position can vary. For secondary amines, this band can sometimes be observed near 1550-1650 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to be strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretch occurs at a lower frequency, typically between 1250-1020 cm⁻¹. orgchemboulder.com

Out-of-Plane C-H Bending: The aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the benzene ring.

Table 1: Predicted IR Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3310Weak to Medium, Sharp
Aromatic C-H StretchBenzene Ring3100 - 3000Medium
Aliphatic C-H Stretch-CH₂-, -C(CH₃)₂2960 - 2850Strong
Aromatic C=C StretchBenzene Ring1600 - 1450Medium to Weak
N-H BendSecondary Amine~1550Variable
Aromatic C-N StretchAryl-Amine1335 - 1250Strong
Aliphatic C-N StretchAlkyl-Amine1250 - 1020Medium to Weak
Aromatic C-H BendBenzene Ring900 - 675Strong

This table is generated based on typical frequency ranges for the specified functional groups. orgchemboulder.comlibretexts.orgresearchgate.netiosrjournals.org

Spectroscopic Signatures of Intercalation and Dehydrogenation

Intercalation: Intercalation is the reversible inclusion of a molecule (guest) into the layered structure of a host material. princeton.edu While specific studies on the intercalation of this compound were not found, IR spectroscopy is a primary tool for confirming such processes. If the compound were intercalated into a host lattice, such as a layered metal sulfide (B99878) or oxide, characteristic shifts in its vibrational frequencies would be expected. acs.org These shifts arise from the interaction between the guest molecule and the host lattice, including charge-transfer and van der Waals forces. For example, the N-H and C-N stretching frequencies would be particularly sensitive to interactions involving the amine functional group, potentially shifting to lower or higher wavenumbers depending on the nature of the host material. acs.org

Dehydrogenation: The dehydrogenation of 1,2,3,4-tetrahydroquinolines to form the corresponding aromatic quinolines is a common chemical transformation. rsc.orgrsc.org This process involves the removal of four hydrogen atoms from the saturated heterocyclic ring, resulting in the formation of an aromatic pyridine (B92270) ring fused to the existing benzene ring. IR spectroscopy can clearly monitor this reaction by tracking the disappearance of reactant peaks and the appearance of product peaks.

The key spectroscopic changes upon dehydrogenation of this compound to 4,4-Dimethyl-4H-quinoline would include:

Disappearance of N-H Stretch: The N-H stretching band around 3350-3310 cm⁻¹ would disappear completely as the secondary amine is converted to a tertiary nitrogen within an aromatic ring system.

Disappearance of Aliphatic C-H Stretches: The strong C-H stretching bands between 2960-2850 cm⁻¹ from the -CH₂- groups would vanish. The gem-dimethyl group's C-H stretches would remain.

Appearance of New Aromatic Bands: New bands corresponding to the newly formed aromatic quinoline (B57606) ring system would appear in the fingerprint region (below 1600 cm⁻¹). The pattern of C=C and C=N stretching vibrations would become more complex.

X-ray Based Characterization Techniques

X-ray techniques are indispensable for determining the atomic-level structure of materials, including molecular geometry, electronic states, and long-range crystalline order.

X-ray Absorption Structure (XAS) Studies for Atomic Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. libretexts.org The extended X-ray absorption fine structure (EXAFS) region of the spectrum, which occurs at energies well above an absorption edge, provides information about the local atomic environment of the target element. libretexts.org

For this compound, an XAS experiment could be tuned to the Nitrogen K-edge. Analysis of the EXAFS region would yield precise information about:

Bond Distances: The distances between the nitrogen atom and its nearest neighbors (the two carbon atoms in the ring and the hydrogen atom) could be determined.

Coordination Number: The number of atoms in the first coordination shell around the nitrogen atom could be confirmed.

Although no specific XAS studies on this compound were found, this technique is widely applied to understand the coordination environment of atoms in complex molecules and materials. acs.org

X-ray Absorption Near-Edge Spectra (XANES) for Electronic Structure and Coordination

The X-ray Absorption Near-Edge Structure (XANES) region, also known as NEXAFS, refers to the features at and just above the absorption edge (typically within about 50 eV). wikipedia.orgwashington.edu This region is highly sensitive to the oxidation state, coordination geometry, and electronic structure of the absorbing atom. washington.edu

By analyzing the Nitrogen K-edge XANES spectrum of this compound, one could gain insight into the unoccupied electronic states of the nitrogen atom. The spectrum would show distinct features corresponding to the promotion of a core 1s electron to unoccupied molecular orbitals. researchgate.netnih.gov

Based on studies of related nitrogen heterocycles, the N K-edge XANES spectrum would be expected to show:

Transitions to σ orbitals:* Peaks corresponding to transitions from the N 1s core level to unoccupied σ* (sigma-star) anti-bonding orbitals associated with the N-H and N-C bonds. researchgate.netresearchgate.net

Pre-edge Features: The shape and intensity of pre-edge features are strongly influenced by the local symmetry and coordination of the nitrogen atom. washington.edu

Edge Position: The energy of the absorption edge itself is a direct probe of the effective charge on the nitrogen atom. washington.edu Upon dehydrogenation to the aromatic quinoline, a shift in the N K-edge energy would be expected due to the change in the nitrogen's chemical environment and oxidation state. Theoretical simulations are often used to interpret the complex features of XANES spectra for nitrogen-bearing heterocycles. rsc.orgnih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

While a single-crystal XRD structure for this compound is not available in the reviewed literature, studies on other quinoline derivatives demonstrate the power of this technique. chemmethod.comresearchgate.netnih.govresearchgate.net Such an analysis would reveal the conformation of the six-membered heterocyclic ring (e.g., chair, boat, or twist-boat) and the packing of the molecules in the crystal lattice.

Polymorphism: Many pharmaceutical and organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. rigaku.comresearchgate.net These different polymorphs can have distinct physical properties, such as solubility and melting point. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and distinguish between different polymorphic forms, as each unique crystal structure produces a characteristic "fingerprint" diffraction pattern. researchgate.netrigaku.com Any investigation into the solid-state properties of this compound would necessitate a thorough polymorph screen using PXRD to identify all accessible crystalline forms.

Table 2: Illustrative Crystallographic Data for a Substituted Quinoline Derivative
ParameterValue
Chemical FormulaC₂₄H₂₆N₂O₄S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)20.795 (8)
b (Å)7.484 (2)
c (Å)10.787 (2)
β (°)93.96 (2)
Volume (ų)1674.8 (6)

This table presents example data from a related quinoline derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, to illustrate the type of information obtained from a single-crystal XRD analysis. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 4,4 Dimethyl 1,2,3,4 Tetrahydroquinoline

Chemical Transformations and Derivatization

The derivatization of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core can be broadly categorized into reactions occurring on the aromatic ring and those involving the nitrogen atom.

The tetrahydroquinoline ring system is activated towards electrophilic aromatic substitution due to the electron-donating effect of the secondary amine, which directs incoming electrophiles primarily to the para position (C6) and to a lesser extent the ortho position (C8) relative to the nitrogen. The gem-dimethyl group at the C4 position does not significantly alter the electronic properties of the aromatic ring but can impart steric hindrance that influences reaction pathways.

A key example of electrophilic substitution is nitration. The treatment of this compound with sulfuric acid can yield 4,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline. epo.org Another significant transformation is the Friedel-Crafts reaction. For these reactions to proceed effectively on the aromatic ring, the nitrogen atom often requires protection, typically through acylation, to prevent it from complexing with the Lewis acid catalyst. researchgate.net For instance, N-acylated this compound can undergo Friedel-Crafts coupling with reagents like mono-methyl terephthalate (B1205515) acid chloride in the presence of a Lewis acid such as AlCl₃ or SnCl₄. researchgate.net Halogenation, such as bromination, has also been noted on related tetrahydroquinoline structures, typically occurring at the C6 position. acs.org

A summary of representative electrophilic substitution reactions is presented below.

ReactionReagents & ConditionsProductReference
NitrationH₂SO₄4,4-Dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline epo.org
Friedel-Crafts Acylation1. Acylation of Nitrogen2. Mono-methyl terephthalate acid chloride, AlCl₃ or SnCl₄6-Acyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivative researchgate.net

The secondary amine at the N1 position is a primary site for functionalization, which can be crucial for modifying the molecule's steric and electronic properties, as well as its biological activity. The steric bulk provided by the gem-dimethyl groups at C4 can favor N-functionalization over other reactions. acs.org

Common N-functionalization strategies include alkylation, acylation, and sulfonylation. N-methylation and N-isopropylation have been performed to create analogues for biological screening. researchgate.net The benzenesulfonylation of the nitrogen atom is another reported modification. These reactions typically proceed under basic conditions to deprotonate the nitrogen, rendering it nucleophilic for attack on an appropriate electrophile.

The following table details several N-functionalization approaches.

Functionalization TypeReagentBase/CatalystProductReference
AlkylationMethyl IodideNot specifiedN-Methyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline researchgate.net
AlkylationIsopropyl HalideNot specifiedN-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline researchgate.net
AlkylationMethyl 4-(bromomethyl)benzoateNot specifiedMethyl 4-((4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)methyl)benzoate bindingdb.org
SulfonylationBenzenesulfonyl chlorideNaOH, KOH, or NEt₃N-Benzenesulfonyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Acylation3-Chloropropanoyl chlorideNot specified1-(3-Chloro-propanoyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline bindingdb.org

While ring-opening and ring-expansion reactions are established strategies for synthesizing diverse heterocyclic structures, specific examples involving the this compound scaffold are not extensively documented in scientific literature. General references suggest that processes like ring-opening, contraction, and hydrogen rearrangement can occur in tetrahydroquinoline systems.

One related synthetic strategy that leads to a ring-enlarged system is the Schmidt reaction performed on benzocycloalkanones, which can produce bicyclic lactams with a larger ring size. Although this reaction is not performed on the tetrahydroquinoline itself, it represents a method for creating related seven-membered ring lactams from six-membered ring ketones, highlighting a potential pathway to analogous structures with expanded rings.

Mechanistic Investigations of Synthetic Pathways

The synthesis of the this compound core is a subject of mechanistic study, aimed at understanding the formation of the heterocyclic ring and identifying key intermediates that govern the reaction outcome.

A primary route to the tetrahydroquinoline skeleton involves the acid-catalyzed cyclization of appropriate N-alkylanilines. The mechanism often involves an acid-catalyzed step, such as the protonation of a carbinolamine intermediate, which is significantly rate-controlling.

One synthetic approach involves the reaction of anilines with 3-chloro-3-methyl-1-butyne, catalyzed by a copper/cuprous iodide (Cu/CuI) system under basic conditions. This forms an alkyne intermediate which subsequently undergoes intramolecular cyclization to form the tetrahydroquinoline ring. Another established method is intramolecular Friedel-Crafts-type cyclization. For example, an N-acylated aniline (B41778) derivative can be cyclized using a strong Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures (e.g., 80 °C). bindingdb.org

The identification of transient species is crucial for understanding the reaction mechanism. In many synthetic pathways leading to tetrahydroquinolines, iminium ion intermediates have been proposed and identified. For instance, a one-pot synthesis catalyzed by copper(II) chloride (CuCl₂) is suggested to proceed via an iminium ion intermediate.

In acid-catalyzed cyclizations, a carbinolamine often serves as a precursor to the key iminium intermediate. The enzyme-catalyzed Pictet-Spengler reaction, a related cyclization, suggests that the active site is structured to correctly orient an iminium intermediate for productive cyclization, leading to a diastereoselective product. This highlights the central role of the iminium species in the ring-forming step of many syntheses of tetrahydroquinoline and related heterocycles.

Understanding Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of chiral tetrahydroquinolines is a significant area of research due to their prevalence in bioactive molecules. nih.gov While the 4,4-dimethyl substitution in the target compound precludes chirality at the C4 position, understanding stereochemical control in related systems provides valuable context for the synthesis of its derivatives or analogs where chirality might be introduced at other positions (e.g., C2).

Several strategies have been developed for the asymmetric synthesis of tetrahydroquinolines, generally involving the enantioselective reduction of a quinoline (B57606) or a related precursor. wikipedia.org These methods often employ chiral catalysts to control the stereochemical outcome.

For instance, highly enantioselective rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates has been used to produce intermediates that can be cyclized to form functionalized tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov Another powerful method is the Sharpless asymmetric dihydroxylation, which can introduce chirality that guides the formation of the tetrahydroquinoline ring. nih.gov

A notable approach involves the use of chiral phosphoric acids as catalysts. These can facilitate dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, yielding tetrahydroquinolines with high enantioselectivity. The chiral phosphoric acid acts bifunctionally, first as a Brønsted acid to promote cyclization and then as a chiral environment to direct the stereoselective reduction.

The table below summarizes representative methods for the asymmetric synthesis of tetrahydroquinoline derivatives, highlighting the diversity of catalysts and reaction types.

Reaction TypeCatalyst/ReagentSubstrate TypeKey FeatureRef.
Asymmetric HydrogenationRhodium-based catalysto-Nitrocinnamyl substratesHigh enantioselectivity (>98% ee) nih.gov
Asymmetric DihydroxylationSharpless Reagento-Nitrocinnamyl substratesIntroduction of chiral diols nih.gov
Reductive AminationPd/C, H₂Keto-substituted nitroarenesDiastereoselective cyclization nih.gov
Dehydrative Cyclization/ReductionChiral Phosphoric Acid2-AminochalconesDual catalytic role, excellent ee
Transfer HydrogenationIridium-Diamine CatalystQuinolinesAsymmetric reduction of the heterocyclic ring wikipedia.org

It is important to note that while these methods are powerful for creating chiral tetrahydroquinolines, the direct application to achieve a chiral center at the C4 position of this compound is not possible due to the gem-dimethyl substitution. However, these principles are fundamental for the synthesis of derivatives with stereocenters at other positions of the ring.

Mutualism in Organic Synthesis as a Mechanistic Strategy

Mutualism in organic synthesis, where two or more catalysts or reagents work in a cooperative and mutually beneficial manner to achieve a transformation that is inefficient with either component alone, is a sophisticated strategy. As of the current literature survey, there are no specific examples of mutualistic catalytic systems being applied directly to the synthesis or functionalization of This compound .

However, the broader field of tetrahydroquinoline synthesis has seen the development of domino or cascade reactions, which share the principle of efficiency through sequential transformations in a single pot. nih.gov These reactions, while not always strictly mutualistic, demonstrate the power of combining multiple reaction steps, such as a reduction followed by a cyclization and subsequent reductive amination, to build the tetrahydroquinoline core with high efficiency and stereoselectivity. nih.govresearchgate.net

Stability Considerations and Degradation Pathways

The stability of the this compound ring system is a critical factor in its synthesis and application, particularly when it is used as a scaffold for more complex molecules. nih.gov

The 1,2,3,4-tetrahydroquinoline (B108954) core is generally stable under a range of conditions, but it is also amenable to specific transformations. The stability is influenced by the substituents on the ring and the nitrogen atom. The use of this compound as a building block in the synthesis of PPARα/γ agonists suggests its stability to the conditions required for N-arylation and subsequent functional group manipulations. nih.gov

The reactivity of the tetrahydroquinoline nucleus often involves the nitrogen atom or the C-H bonds adjacent to it. For instance, N-arylation is a common reaction. The C-H bonds at the C2 and C8 positions are particularly susceptible to functionalization through transition-metal-catalyzed C-H activation. Ruthenium-catalyzed C5-alkenylation of 2-aryl tetrahydroquinoline derivatives has been demonstrated, showcasing that the aromatic portion of the molecule can also be selectively functionalized. researchgate.net

The stability of the tetrahydroquinoline ring can be compromised under strong oxidizing conditions. For example, the oxidation of N-aryl-1,2,3,4-tetrahydroisoquinolines (a related scaffold) can lead to the formation of 3,4-dihydroisoquinolones. acs.org Similar oxidative degradation pathways could be anticipated for this compound under certain conditions.

The following table outlines some reactions that indicate the stability and reactivity of the tetrahydroquinoline scaffold under specific conditions.

Reaction TypeReagentsPosition of ReactivityImplication for StabilityRef.
N-ArylationAryl halide, catalystN1Stable to cross-coupling conditions nih.gov
C-H AlkenylationAlkene, Ru catalystC5Aromatic ring can be functionalized researchgate.net
C-H AlkylationEther, Pd catalystC2 (of N-oxide)Heterocyclic ring can be functionalized mdpi.com
Oxidative CouplingIndole, Cu/Fe catalystC1 (of THIQ)Stable to mild oxidative coupling nih.gov

Specific data on the photochemical and thermal stability of This compound is not extensively available in the reviewed literature. However, general principles of organic chemistry and data from related structures can provide some insights.

The tetrahydroquinoline structure contains a chromophore (the aniline moiety) that absorbs UV light, which could potentially lead to photochemical reactions. The specific pathways would depend on the wavelength of light and the presence of photosensitizers or other reactive species.

Regarding thermal stability, many organic compounds undergo decomposition at elevated temperatures. For related heterocyclic systems, flash vacuum pyrolysis has been used as a synthetic method, indicating that controlled thermal degradation can lead to specific products. For example, the pyrolysis of a 2-anilinomethylene derivative of Meldrum's acid at 600 °C leads to the formation of a 4(1H)-quinolinone. nih.gov This suggests that at high temperatures, the tetrahydroquinoline ring could undergo fragmentation or rearrangement. The presence of the gem-dimethyl group might influence the fragmentation pattern compared to unsubstituted tetrahydroquinolines.

Without specific experimental studies, any discussion on the precise photochemical and thermal degradation pathways of this compound remains speculative. Further research is needed to fully characterize its stability under these conditions.

Advanced Research Applications of 4,4 Dimethyl 1,2,3,4 Tetrahydroquinoline in Medicinal Chemistry

Anticancer Research

Derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline have shown considerable promise as anticancer agents, with research delving into their mechanisms of action, including mTOR inhibition and the induction of apoptosis.

Investigation of mTOR Inhibition Mechanisms

The mechanistic target of rapamycin (mTOR) is a crucial protein kinase that regulates cell growth and proliferation, making it a key target in cancer therapy. Substituted tetrahydroquinoline (THQ) derivatives have been designed and synthesized as potential mTOR inhibitors. Computational studies, including molecular docking and molecular dynamics simulations, have indicated that these derivatives can exhibit strong binding interactions and stability within the active site of mTOR. This targeted inhibition of the mTOR signaling pathway presents a promising avenue for the development of novel cancer treatments.

Pathways of Apoptosis Induction in Cancer Cells

A significant body of research has demonstrated that tetrahydroquinoline derivatives can induce apoptosis, or programmed cell death, in various cancer cells. This process is crucial for eliminating cancerous cells and is a primary goal of many cancer therapies.

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is initiated by factors such as DNA damage and involves the release of cytochrome c from the mitochondria. The extrinsic pathway is activated by the binding of death ligands to cell surface receptors.

Derivatives of tetrahydroquinoline have been observed to induce cell cycle arrest, often at the G2/M phase, which can lead to the initiation of apoptosis. Furthermore, the activation of caspases, a family of proteases essential for the execution of apoptosis, has been documented in cells treated with these compounds. For instance, some derivatives have been shown to activate caspases 7 and 9. The induction of apoptosis is a key mechanism behind the anticancer effects of these compounds.

Mechanistic Studies of Cytotoxicity against Specific Cancer Cell Lines (e.g., A549, MCF-7, MDA-MB-231, HepG-2)

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines, revealing their potential as broad-spectrum anticancer agents.

A549 (Human Lung Carcinoma): Tetrahydroquinoline derivatives have demonstrated potent cytotoxicity against A549 cells. For example, certain 8-phenyltetrahydroquinolinone derivatives have shown the ability to inhibit the proliferation and colony formation of these cells. Studies have indicated that these compounds can induce apoptosis in A549 cells through both intrinsic and extrinsic pathways.

MCF-7 (Human Breast Adenocarcinoma): In MCF-7 breast cancer cells, tetrahydroquinoline derivatives have been shown to induce cytotoxicity in a dose-dependent manner. For instance, two derivatives, JS-56 and JS-92, exhibited IC50 values of 9.74 μM and 5.03 μM, respectively. These compounds were found to activate caspases and cause DNA fragmentation, indicative of apoptosis.

MDA-MB-231 (Human Breast Adenocarcinoma): The triple-negative breast cancer cell line MDA-MB-231 has also been shown to be susceptible to tetrahydroisoquinoline-based analogs. These compounds have demonstrated the ability to inhibit cell growth at nanomolar concentrations and induce apoptosis.

HepG-2 (Human Liver Carcinoma): While specific cytotoxicity data for this compound against HepG-2 cells is not extensively detailed in the provided search results, numerous studies have investigated the cytotoxic properties of various compounds on this cell line. These studies often utilize assays like the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth. The investigation of novel compounds, including tetrahydroquinoline derivatives, for their cytotoxic effects against HepG-2 remains an active area of cancer research.

Compound/DerivativeCell LineIC50/GI50 ValueReference
JS-56 (Tetrahydroquinoline derivative)MCF-79.74 µM tuni.fi
JS-92 (Tetrahydroquinoline derivative)MCF-75.03 µM tuni.fi
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549Potent cytotoxicity observed mostwiedzy.pl
STX3451 (Tetrahydroisoquinoline sulfamate)MCF-70.074 µM (GI50) nih.gov
STX3451 (Tetrahydroisoquinoline sulfamate)MDA-MB-2310.065 µM (GI50) nih.gov

Structure-Activity Relationships (SAR) for Enhanced Anticancer Efficacy

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer properties of this compound derivatives. SAR studies aim to identify which parts of the molecule are essential for its biological activity and how modifications to its structure can enhance its efficacy and selectivity.

Research has shown that the nature and position of substituents on the tetrahydroquinoline ring system significantly influence its cytotoxic activity. For example, the incorporation of certain moieties, such as a (1-naphthyl)methyl group at position 3 of a tetrahydroquinolinone core, has been found to result in potent cytotoxicity towards lung and colon cancer cell lines. Similarly, the presence of a carbonyl group at position 2 of the tetrahydroquinolinone ring is suggested to be a key feature for anticancer potential. These findings from SAR studies are invaluable for the rational design and development of new and more effective tetrahydroquinoline-based anticancer drugs.

Neurodegenerative Disorder Research

In addition to their anticancer properties, derivatives of this compound are being investigated for their potential therapeutic applications in neurodegenerative disorders. This research primarily focuses on their antioxidant and radical scavenging properties.

Exploration of Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of many neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The accumulation of ROS can lead to damage to essential cellular components like lipids, proteins, and DNA, ultimately contributing to neuronal cell death.

Tetrahydroquinoline derivatives have been identified as having significant antioxidant potential. They can act as radical scavengers, neutralizing harmful free radicals and thereby reducing oxidative stress. Research into compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective properties in experimental models of Parkinson's disease. These compounds have been shown to enhance the endogenous antioxidant defense system, normalize chaperone activity (which helps in proper protein folding), and suppress apoptosis in neuronal cells.

The ability of these compounds to combat oxidative stress highlights their potential as therapeutic agents for slowing the progression of neurodegenerative disorders.

Cholinesterase Inhibition for Cognitive Enhancement

The tetrahydroquinoline (THQ) framework is a foundational element in the development of cholinesterase inhibitors, which are crucial for enhancing cognitive function in neurodegenerative diseases. By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy proven effective for alleviating symptoms in the early stages of Alzheimer's disease nih.gov.

Researchers have synthesized heterodimers incorporating a tetrahydroquinoline moiety that demonstrate potent inhibition of AChE. For instance, one such heterodimer, compound 7b, was found to inhibit AChE with a half-maximal inhibitory concentration (IC50) of less than 1 nM while having a lesser effect on butyrylcholinesterase (BChE) nih.gov. This high potency and selectivity highlight the potential of THQ-based structures for cognitive enhancement. The administration of this compound was shown to restore synaptic activity in mouse brain slices that had been impaired nih.gov.

Table 1: Cholinesterase Inhibitory Activity of a Tetrahydroquinoline Heterodimer

Compound Target Enzyme IC50 Value
Heterodimer 7b Acetylcholinesterase (AChE) < 1 nM
Heterodimer 7b Butyrylcholinesterase (BChE) Spared

Potential in Alzheimer's Disease Treatment and Mechanistic Insights

The therapeutic potential of tetrahydroquinoline derivatives in Alzheimer's disease extends beyond simple cholinesterase inhibition. A key mechanistic insight is the ability of these compounds to interact with multiple sites on the acetylcholinesterase enzyme. The enzymatic pocket of AChE contains both a catalytic active site (CAS) and a peripheral anionic site (PAS) nih.gov.

Several dimeric molecules based on the tetrahydroquinoline structure have been designed to bind to both of these sites simultaneously, leading to more efficient inhibition nih.gov. This dual-binding mechanism is significant because the PAS is implicated in the aggregation of β-amyloid protein, a primary pathological hallmark of Alzheimer's disease mdpi.com. By binding to the PAS, THQ derivatives can potentially hinder the formation of amyloid plaques, offering a disease-modifying effect in addition to symptomatic relief mdpi.com. Kinetic studies have further supported this dual-binding nature, showing that these compounds act as mixed-type inhibitors nih.gov. This multi-target approach is a promising strategy for developing more effective treatments for Alzheimer's disease.

Metabolic Disorder Research

The this compound scaffold has been specifically utilized as a novel cyclic tail in the design of agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha (α) and gamma (γ) subtypes. nih.gov These receptors are critical targets in the management of Type 2 Diabetes (T2D), a metabolic disease characterized by insulin resistance nih.govnih.gov.

Research has focused on creating new selective PPARγ agonists or dual PPARα/γ agonists based on this specific chemical structure. nih.govnih.gov The goal of these efforts is to develop compounds that can effectively manage the complexities of T2D by simultaneously addressing glucose and lipid metabolism.

The mechanism through which tetrahydroquinoline derivatives regulate metabolism is centered on their function as ligands for PPAR nuclear receptors. PPARs are transcription factors that control the expression of genes involved in critical metabolic pathways nih.gov.

PPARγ Activation: As a key regulator of glucose homeostasis, activating PPARγ improves insulin sensitivity and glucose utilization in tissues mdpi.com.

PPARα Activation: This receptor is predominantly expressed in tissues with high energy demands, such as the liver and muscles. Its activation promotes the catabolism of fatty acids nih.gov.

By acting as agonists, derivatives of this compound can activate these receptors, thereby influencing the genetic machinery that governs both glucose and lipid metabolism. This dual-action potential makes the THQ scaffold a valuable tool for developing therapies that can address the multifaceted nature of metabolic syndrome and Type 2 Diabetes. The activation of PPARs by these compounds can also modulate the activity of AMPK, a key cellular energy sensor, further contributing to their therapeutic effects in metabolic diseases nih.govscilit.com.

Anti-infective Research

Derivatives of the tetrahydroquinoline ring system have demonstrated significant potential as anti-infective agents, exhibiting a broad spectrum of activity against various pathogenic bacteria silae.it. Research into new 2-alkyl (tetrahydroquinoline-4-yl) formamide compounds has shown interesting antimicrobial properties against clinically isolated strains of both Gram-negative and Gram-positive bacteria silae.itresearchgate.net.

The spectrum of activity includes pathogens such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. silae.it Notably, some of these derivatives displayed potent activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than reference drugs in certain cases. silae.itresearchgate.net For example, one derivative, N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide, showed a MIC of 0.003 µg/mL against a strain of P. aeruginosa. silae.it The proposed mechanism of action for some of these compounds involves the degradation of bacterial DNA silae.itresearchgate.net.

Table 2: Antibacterial Activity of Tetrahydroquinoline Derivatives (MIC in µg/mL)

Compound Pseudomonas aeruginosa (PA2) Escherichia coli
N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide 0.003 > 0.19
N-(2-butyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide 0.025 0.0025
N-(6-chloro-2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide 0.025 > 0.19
N-(2-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide > 0.19 0.0025

Data sourced from PharmacologyOnLine. silae.it

Antifungal Mechanisms (e.g., Cell Membrane Targeting)

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as a promising class of antifungal agents, with research indicating that their mechanism of action often involves the disruption of the fungal cell membrane and inhibition of key mitochondrial enzymes. The fungal cell membrane is a critical structure for maintaining cellular integrity and permeability; its disruption can lead to cell death. mdpi.commdpi.com

One area of investigation has focused on chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety. Studies on these hybrid molecules have demonstrated significant antifungal activity against various plant pathogenic fungi. For instance, the compound designated as H4, a chalcone derivative of 1,2,3,4-tetrahydroquinoline, exhibited potent inhibitory activity against Phytophthora capsici with a median effect concentration (EC50) value of 5.2 μg/mL. nih.gov This was notably more effective than control fungicides like Azoxystrobin and Fluopyram. nih.gov Mechanistic studies revealed that H4's primary mode of action against P. capsici is targeting the cell membrane. nih.govresearchgate.net Furthermore, it was found to inhibit the activity of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. nih.gov

Another approach involves incorporating a pyrimidine ether scaffold into 1,2,3,4-tetrahydroquinoline derivatives. These compounds have been investigated as potential chitin synthase inhibitors. nih.gov Chitin is a vital component of the fungal cell wall, and its inhibition disrupts cell wall formation, leading to osmotic instability and lysis. One such derivative, compound 4fh, showed excellent activity against Valsa mali and Sclerotinia sclerotiorum. nih.gov It demonstrated slightly stronger inhibitory action against chitin synthase (CHS) than the known inhibitor polyoxin D. nih.gov

These findings highlight that the 1,2,3,4-tetrahydroquinoline scaffold can be chemically modified to create derivatives that target different essential fungal processes, primarily focusing on compromising the cell membrane and inhibiting vital enzymes.

Antiviral Activity and Mechanisms (e.g., Anti-HIV)

The 1,2,3,4-tetrahydroquinoline scaffold has been incorporated into novel compounds designed to exhibit antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). The mechanism of action for these derivatives often involves targeting key cellular receptors that the virus uses for entry into host cells.

One of the primary targets for anti-HIV drug development is the CXC chemokine receptor 4 (CXCR4). mdpi.com This receptor, along with the CD4 receptor, acts as a coreceptor for the entry of T-tropic (X4) strains of HIV-1 into T-lymphocytes. mdpi.comnih.gov The binding of the viral envelope glycoprotein gp120 to these receptors initiates conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the host cell. nih.gov

Research into the structure-activity relationship of CXCR4 antagonists has led to the synthesis of isoquinoline-based compounds bearing a tetrahydroquinoline moiety. These compounds have been evaluated for their ability to bind to and block the CXCR4 receptor, thereby preventing viral entry. In competitive binding and calcium mobilization assays, these derivatives have shown excellent activity as CXCR4 antagonists. mdpi.com Consequently, their anti-HIV activity was tested against the X4-tropic HIV-1 NL4-3 strain. The results indicated that these tetrahydroquinoline-containing compounds are potent inhibitors of HIV-1, with some analogues demonstrating activity in the low nanomolar range. mdpi.com

The antiviral mechanism is based on competitive antagonism at the CXCR4 coreceptor. By occupying the receptor, the tetrahydroquinoline derivatives prevent the interaction of the viral gp120 with CXCR4, a critical step in the infection process for X4-tropic HIV strains. mdpi.comnih.gov This mode of action effectively blocks the virus from entering and infecting host T-cells.

Anti-parasitic and Anti-malarial Properties and Modes of Action

The tetrahydroquinoline core structure is a key feature in several compounds developed for their potent anti-parasitic and anti-malarial activity. The urgent need for new therapeutics is driven by the spread of drug-resistant parasite strains, particularly Plasmodium falciparum, the deadliest malaria parasite. nih.gov Tetrahydroquinoline derivatives have been investigated for their ability to target various stages of the parasite life cycle through novel mechanisms of action.

Cytochrome bc1 Complex Inhibition: A significant advancement in this area is the development of the tetrahydroquinolone JAG21. This compound is a potent and selective inhibitor of the parasite's cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. frontiersin.orgcore.ac.uk JAG21 demonstrates high efficacy against multiple parasitic species, including Toxoplasma gondii (both tachyzoite and bradyzoite stages) and drug-resistant Plasmodium falciparum. frontiersin.orgcore.ac.uk By inhibiting the cytochrome bc1 complex, the compound disrupts mitochondrial respiration, leading to the parasite's death. In murine models of malaria (P. berghei), JAG21 achieved causal prophylaxis and radical cure, completely eliminating parasitemia and ensuring 100% survival. frontiersin.orgcore.ac.uk

Elongation Factor 2 (PfeEF2) Inhibition: Another avenue of research identified a tetrahydroquinoline compound from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV692140, with activity against multiple life-cycle stages of Plasmodium parasites. nih.gov Through resistance studies, its mode of action was putatively identified as the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov This enzyme is essential for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. nih.gov Inhibition of PfeEF2 halts protein production, which is lethal to the parasite. Notably, this compound retains its activity against various drug-resistant parasite strains, indicating a novel mechanism that circumvents existing resistance pathways. nih.gov

Protein Farnesyltransferase (PFT) Inhibition: Tetrahydroquinoline-based protein farnesyltransferase inhibitors (PFTIs) have also been shown to be effective at killing P. falciparum in vitro. nih.gov PFT is an enzyme that catalyzes the attachment of farnesyl groups to proteins, a crucial post-translational modification for their proper function and localization. Inhibiting this enzyme disrupts these essential cellular processes. While early THQ PFTIs had limitations in oral bioavailability, newer compounds have been developed with improved properties, demonstrating the potential of this class of inhibitors for antimalarial therapy. nih.gov

Transmission-Blocking Activity: Beyond targeting the parasite in the human host, certain quinolone derivatives, including 1,2,3,4-tetrahydroacridin-9(10H)-ones, have demonstrated transmission-blocking activity. researchgate.net These compounds were found to reduce or prevent the exflagellation of male gametocytes, a critical step for parasite fertilization and subsequent development in the mosquito vector. researchgate.net This action prevents the transmission of the parasite to the mosquito, thereby breaking the cycle of infection and potentially contributing to malaria eradication efforts. researchgate.net

Table 1: Antimalarial Activity of Tetrahydroquinoline Derivatives
Compound Class/ExampleParasite TargetMechanism of ActionParasite Species
JAG21 (Tetrahydroquinolone)Cytochrome bc1 complexInhibition of mitochondrial respirationPlasmodium falciparum, P. berghei, Toxoplasma gondii
MMV692140 (Tetrahydroquinoline)Translation Elongation Factor 2 (PfeEF2)Inhibition of protein synthesisPlasmodium falciparum
PB-93 (THQ PFTI)Protein Farnesyltransferase (PFT)Inhibition of post-translational modificationPlasmodium falciparum, P. berghei
Tetrahydroacridin-9(10H)-onesMale gametocytesInhibition of exflagellationPlasmodium falciparum

Other Pharmacological Activities and Mechanistic Studies

Anti-inflammatory Effects and Underlying Mechanisms

While research specifically detailing the anti-inflammatory effects of this compound is limited, the broader class of hydrogenated quinolines and related isoquinoline alkaloids has been associated with anti-inflammatory properties. nih.govnih.gov The structural motifs present in these compounds are found in various pharmacologically active agents. nih.gov For example, 2,2,4-trisubstituted-1,2-dihydroquinolines have been used to develop compounds possessing anti-inflammatory activities. nih.gov Similarly, many isoquinoline alkaloids, such as berberine and tetrandrine, have demonstrated anti-inflammatory effects, spurring the development of novel derivatives. nih.gov The mechanisms underlying these effects in related compounds often involve the modulation of inflammatory pathways, though specific targets for the 4,4-dimethyl variant have not been fully elucidated.

Adrenergic Activity and Receptor Interactions

The potential for this compound to interact with adrenergic receptors can be inferred from the structure-activity relationships (SAR) of classical adrenergic agents. Adrenergic receptors (ARs) are G protein-coupled receptors that mediate the physiological effects of epinephrine and norepinephrine. mdpi.combiorxiv.org The prototypical structure for many direct-acting sympathomimetic drugs is β-phenylethylamine. uobasrah.edu.iq

Key structural features that determine interaction and selectivity with α- and β-adrenergic receptors include:

An Aromatic Ring: Essential for binding, often through π-π interactions with phenylalanine residues in the receptor. mdpi.com

An Amine Group: Typically ionized at physiological pH, this group forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of the receptor. uobasrah.edu.iqlibretexts.org Primary and secondary amines generally exhibit good adrenergic activity. uobasrah.edu.iq

Substituents on the Amine: The size of the substituent on the nitrogen atom influences receptor selectivity. Increasing the size generally decreases α-receptor activity and increases β-receptor activity. uobasrah.edu.iq

This compound incorporates a β-phenylethylamine-like scaffold within its fused ring system. The nitrogen atom is part of a secondary amine, which is favorable for adrenergic activity. The interaction of this specific molecule with adrenergic receptor subtypes would depend on how the rigid, substituted tetrahydroquinoline ring fits into the receptor's binding pocket compared to more flexible, classical agonists. The dimethyl substitution at the 4-position could introduce steric hindrance or favorable hydrophobic interactions that modulate binding affinity and efficacy at α- and β-adrenergic subtypes. nih.gov

CYP Enzyme Inhibition Mechanisms and Drug Metabolism Implications

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast majority of drugs and other xenobiotics. nih.govmdpi.com Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs), which can lead to altered drug concentrations, resulting in toxicity or reduced efficacy. mdpi.com CYP inhibition can occur through several mechanisms, including reversible (competitive or non-competitive) and irreversible (mechanism-based) inhibition. pharmacytimes.comnih.gov

The potential for this compound and its derivatives to act as CYP inhibitors is an important consideration in drug development. The metabolic fate of tetrahydroquinoline-based compounds has been studied to understand their clearance and potential for DDIs. For instance, in the development of antimalarial THQ PFTIs, in vitro liver microsome models were used to predict in vivo clearance. nih.gov These studies revealed that some THQ compounds are rapidly cleared, with metabolism being a key factor. One identified metabolic pathway for a THQ derivative involved the dealkylation of a zinc-binding N-methyl-imidazole group, rendering the metabolite inactive. nih.gov

Such metabolic pathways are mediated by CYP enzymes. If a parent compound or its metabolite binds tightly to a CYP enzyme, it can inhibit the metabolism of other co-administered drugs that are substrates for the same enzyme. researchgate.net The specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) that are inhibited and the mechanism of inhibition (reversible vs. irreversible) would determine the clinical significance of any potential drug interactions. nih.govpharmacytimes.com Therefore, a thorough evaluation of the inhibitory potential of this compound against a panel of key drug-metabolizing CYP enzymes is a critical step in assessing its safety profile and its implications for drug metabolism when used in combination with other therapeutic agents.

Immunomodulatory Effects

The immunomodulatory potential of tetrahydroquinoline derivatives has been an area of active investigation. While direct studies on this compound are limited, research on related tetrahydroquinolone derivatives provides insights into their possible effects on the immune system. One area of interest is the modulation of G protein-coupled receptor 41 (GPR41). GPR41 is recognized as a sensor for short-chain fatty acids and is implicated in the regulation of metabolic and immune homeostasis nih.gov.

Research into tetrahydroquinolone derivatives has revealed that modifications to the aryl group attached to the core structure can significantly influence their activity at the GPR41 receptor nih.gov. For instance, derivatives bearing a 2-(trifluoromethoxy)benzene group have shown antagonistic activity towards GPR41, while those with di- or trifluorobenzene moieties have demonstrated agonistic activity nih.gov. This suggests that the this compound scaffold could be a valuable starting point for the design of novel GPR41 modulators with potential immunomodulatory applications. The gem-dimethyl substitution at the 4-position may influence the conformational rigidity and lipophilicity of the molecule, which in turn could affect its binding affinity and efficacy at GPR41 and other immune-related targets. Further investigation is warranted to fully elucidate the specific immunomodulatory profile of this compound and its derivatives.

Rational Drug Design Strategies Utilizing this compound

Rational drug design plays a pivotal role in transforming lead compounds into viable drug candidates. For the this compound scaffold, several strategies are employed to enhance its therapeutic properties.

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target dovepress.comnih.gov. This approach is instrumental in virtual screening to discover new lead compounds and in guiding the optimization of existing ones for improved target specificity and potency dovepress.com.

For the broader class of tetrahydroquinoline derivatives, pharmacophore models have been successfully developed for various biological targets. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings in ligand-target interactions. For instance, in the development of inhibitors for Type 4 cAMP phosphodiesterase (PDE4), a pharmacophore model was established based on known inhibitors to screen for novel chemical entities with the desired pharmacophoric features nih.gov.

While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, its structural features suggest key pharmacophoric elements. The tetrahydroquinoline core provides a rigid scaffold with a secondary amine that can act as a hydrogen bond donor or acceptor. The aromatic ring can participate in π-π stacking and hydrophobic interactions. The gem-dimethyl group at the 4-position introduces a significant hydrophobic feature and a defined stereochemistry that can be crucial for specific interactions within a binding pocket.

The process of pharmacophore identification and optimization for a specific target would involve:

Ligand-based pharmacophore modeling: Utilizing a set of known active and inactive molecules to identify common chemical features that are essential for activity.

Structure-based pharmacophore modeling: Using the three-dimensional structure of the target protein to map out the key interaction points within the binding site.

Optimization of the this compound scaffold would then involve modifying the molecule to better fit the generated pharmacophore model, thereby enhancing its specificity and affinity for the intended target.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For tetrahydroquinoline derivatives, SAR studies have provided valuable insights for lead compound development across various therapeutic areas acs.orgunesp.brgfcollege.innih.govmdpi.com.

General SAR findings for the tetrahydroquinoline scaffold indicate that:

Substitutions on the aromatic ring can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties and binding interactions of the molecule.

Substitutions at the C2 and C3 positions of the heterocyclic ring can influence the stereochemistry and conformational preferences of the molecule, which can be crucial for target recognition.

The presence of the gem-dimethyl group at the C4 position in this compound is a key structural feature. This substitution can:

Introduce steric bulk , which may either enhance binding by promoting specific hydrophobic interactions or hinder binding if the pocket is too small.

Lock the conformation of the six-membered ring, reducing its flexibility. This can be advantageous if the locked conformation is the bioactive one, as it reduces the entropic penalty upon binding.

Increase lipophilicity , which can affect solubility, cell permeability, and metabolic stability.

A detailed SAR study for a lead compound based on the this compound scaffold would systematically explore modifications at various positions to build a comprehensive understanding of the structural requirements for optimal activity.

Table 1: Illustrative SAR Data for a Hypothetical Series of this compound Analogs

Compound IDR1 (N1-substituent)R2 (Aromatic Ring Substituent)Biological Activity (IC50, µM)
1 HH10.5
2 CH₃H5.2
3 COCH₃H2.8
4 H6-OCH₃8.1
5 COCH₃6-OCH₃1.5
6 COCH₃7-Cl3.5

This table is for illustrative purposes only and does not represent actual experimental data.

For the this compound scaffold, bioisosteric replacement can be applied to various parts of the molecule to optimize its drug-like properties.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Functional GroupPotential BioisosteresRationale for Replacement
Benzene (B151609) Ring Thiophene, Pyridine (B92270), PyrazoleTo modulate electronic properties, improve solubility, and explore new intellectual property space.
N-H group N-CH₃, O, STo alter hydrogen bonding capacity, lipophilicity, and metabolic stability.
C=O (in N-acyl derivatives) C=S, C=NH, SO₂To modify hydrogen bonding ability, electronic character, and metabolic stability.
Methyl group (of the gem-dimethyl) Ethyl, Trifluoromethyl, CyclopropylTo fine-tune steric bulk, lipophilicity, and metabolic stability. Replacing a methyl with a trifluoromethyl group can block metabolic oxidation.

The application of these strategies can lead to the development of analogs with improved potency, selectivity, metabolic stability, and reduced toxicity. For example, in studies of tetrahydroisoquinoline derivatives, bioisosteric replacement has been effectively used to enhance potency and selectivity towards P-glycoprotein nih.gov. By systematically applying these rational drug design principles, the therapeutic potential of the this compound scaffold can be fully realized.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is paramount to the exploration of new chemical space and the generation of diverse molecular libraries for biological screening. For 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives, future synthetic strategies will likely focus on sustainability, efficiency, and stereochemical control.

Expanding Substrate Scope and Enantioselective Control

A primary objective in the synthesis of complex molecules is the ability to precisely control their three-dimensional arrangement, as stereochemistry often dictates biological activity. Future research will likely focus on the development of enantioselective methods to access chiral derivatives of this compound. This includes the use of chiral catalysts and auxiliaries to control the formation of stereocenters. Furthermore, expanding the substrate scope to include a wider variety of starting materials will enable the synthesis of a more diverse range of analogues, increasing the probability of discovering compounds with novel biological activities.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes increasingly critical. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable tools for determining the precise structure and stereochemistry of these novel compounds. Future research will likely involve the application of more sophisticated techniques, such as multidimensional NMR and advanced MS methods, to unravel the intricate structural details of these molecules. While spectroscopic data for the parent this compound is available, the characterization of its more complex analogues will require these advanced methodologies.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.comnih.gov These computational tools can be employed to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the drug development process. mdpi.com For this compound derivatives, AI and ML algorithms can be used to design virtual libraries of compounds and prioritize them for synthesis and biological evaluation. unesp.br This in silico approach can significantly reduce the time and resources required to identify promising drug candidates. unesp.br

Exploration of Undiscovered Biological Activities and Novel Molecular Targets

The tetrahydroquinoline scaffold is known to exhibit a wide range of biological activities. nih.gov However, the full therapeutic potential of this compound and its derivatives remains to be fully elucidated. Future research should focus on screening these compounds against a broad array of biological targets to uncover novel therapeutic applications. This includes exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. The identification of novel molecular targets for these compounds could open up new avenues for the treatment of various diseases. For instance, certain tetrahydroquinoline derivatives have been identified as potential activators of pyruvate kinase isozyme M2 (PKM2), a target in cancer therapy, and as agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a target for cancer immunotherapy. researchgate.netnih.gov

Therapeutic Potential in Combination Therapies and Polypharmacology Approaches

The concept of combination therapy, where multiple drugs are used to treat a single disease, is a cornerstone of modern medicine. Future studies should investigate the potential of this compound derivatives in combination with existing therapeutic agents. This approach could lead to synergistic effects, where the combination of drugs is more effective than either drug alone. Furthermore, the exploration of polypharmacology, where a single drug is designed to interact with multiple targets, is a growing area of interest. The unique structural features of the this compound scaffold may make it an ideal starting point for the development of such multi-target agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : The synthesis often involves electrophilic substitution or lithiation strategies. For example, treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one with lithium diisopropylamide (LDA) enables mild electrophilic substitution at the 3-position using diverse electrophiles (e.g., alkyl halides, carbonyl compounds) . Bifunctional derivatives can be synthesized via coupling reactions with aryl diamines, where solvent polarity and temperature critically affect regioselectivity and yield. Polar aprotic solvents (e.g., DMF) at 80–100°C favor cross-coupling over side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of 4,4-dimethyltetrahydroquinoline derivatives?

  • Methodological Answer : A combination of 1H/13C NMR , IR , and mass spectrometry is essential. NMR identifies substitution patterns (e.g., methyl groups at C4), while IR confirms functional groups like amines or ethers. Mass spectrometry determines molecular weight and fragmentation pathways, critical for distinguishing isomers. For example, tertiary carbons in the tetrahydroquinoline ring produce distinct splitting patterns in 13C NMR .

Advanced Research Questions

Q. How can QSAR models predict PPARα/γ agonistic activity in 4,4-dimethyltetrahydroquinoline derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use Dragon descriptors (e.g., MATS5v, nHDon) and combinatorial protocol-multiple linear regression (CP-MLR). Key steps:

  • Descriptor Selection : Topological (e.g., MAXDP, X2A) and functional group descriptors (e.g., nHDon for H-bond donors) are prioritized .
  • Validation : Internal robustness is assessed via q²LOO (>0.5) and external validation using test-set r² (>0.5). For PPARγ binding, models explain ~88% variance in activity .
  • Example Equation :
    pKi = -1.529(MAXDP) + 2.379(nHDon) + 6.328
    (Negative MAXDP values and higher nHDon enhance binding) .

Q. What catalytic systems enable efficient dehydrogenation of 4,4-dimethyltetrahydroquinoline to quinoline derivatives?

  • Methodological Answer : Atomically dispersed Fe catalysts (e.g., Fe-ISAS/CN) achieve 100% conversion and selectivity under mild conditions. Key parameters:

  • Catalyst Design : N-doped carbon supports stabilize Fe single atoms, enhancing electron transfer .
  • Recycling : Fe-ISAS/CN retains 82% activity after 5 cycles, confirmed by HAADF-STEM and XAFS .

Q. How do electrophilic substitution patterns vary under different lithiation conditions?

  • Methodological Answer : LDA-mediated lithiation at the 3-position allows regioselective substitution. Electrophiles (e.g., aldehydes, alkyl iodides) yield 3-substituted derivatives (e.g., 3-alkyl/aryl-4,4-dimethyl-3,4-dihydroquinolin-2-ones). Steric hindrance from the 4,4-dimethyl group directs electrophiles to the less hindered 3-position .

Q. How should researchers resolve contradictions in QSAR descriptor selection for dual PPARα/γ activity?

  • Methodological Answer :

  • Receptor-Specific Descriptors : PPARα activity favors low IC1 (information content) and T(N..N) (N-N topological distances), while PPARγ relies on MATS5v (atomic van der Waals volumes) and nCt (tertiary carbons) .
  • Applicability Domain Analysis : Use Williams plots to identify outliers. Compounds 2 and 17 exceeded leverage thresholds (h*), indicating structural uniqueness .

Q. What structural determinants differentiate PPARγ binding affinity from transactivation activity?

  • Methodological Answer :

  • Binding Affinity : Driven by H-bond donors (nHDon) and absence of Al-O-Ar fragments (O-060 descriptor). Higher AMW (average molecular weight) improves affinity .
  • Transactivation : Depends on atomic electronegativity (MATS8e) and connectivity indices (GATS6e). For hPPARγ:
    pEC50 = 2.386(MATS5v) + 1.369(MATS8e) + 0.827(nCt) + 4.807
    (Lag-5 Moran autocorrelation weighted by van der Waals volumes enhances activity) .

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Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.